molecular formula C11H20ClNO2 B13943061 Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride CAS No. 37408-97-2

Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride

Cat. No.: B13943061
CAS No.: 37408-97-2
M. Wt: 233.73 g/mol
InChI Key: QKVBPNBPALPVHE-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is a Mannich base derivative characterized by a morpholine ring attached via a methylene group to the cyclohexanone scaffold. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications. For instance, 2-[(dimethylamino)methyl]cyclohexanone hydrochloride (CAS 42036-65-7) is a tramadol-related compound used in asymmetric synthesis and drug discovery . The morpholinomethyl variant likely shares similar reactivity in Mannich reactions but may exhibit distinct pharmacological or physicochemical properties due to the morpholine moiety’s polarity and hydrogen-bonding capacity.

Properties

CAS No.

37408-97-2

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12;/h10H,1-9H2;1H

InChI Key

QKVBPNBPALPVHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CN2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of cyclohexanone derivatives with aminoalkyl substituents typically follows a sequence involving:

  • Formation of a cyano-substituted cyclohexanone intermediate.
  • Catalytic hydrogenation of the nitrile group to yield the aminomethyl group.
  • Subsequent substitution or reaction with an amine such as morpholine.
  • Salt formation with hydrochloric acid to produce the hydrochloride salt.

This approach is consistent with classical methods for synthesizing aminomethyl cyclohexanone derivatives and is adapted to introduce the morpholinomethyl group specifically.

Preparation of the Nitrile Intermediate

According to US patent US3100205A, the nitrile intermediate is prepared by α-halogenation of the cyclohexanone derivative followed by nucleophilic substitution with alkali cyanide:

  • Step 1: α-Halogenation of cyclohexanone to yield α-halogenated cyclohexanone.
  • Step 2: Reaction of the α-halogenated ketone with alkali cyanide (e.g., sodium cyanide) to form the corresponding α-cyano cyclohexanone.

This nitrile intermediate is crucial as it serves as the precursor for the aminomethyl group after hydrogenation.

Catalytic Hydrogenation to Aminomethyl Derivative

The nitrile group is converted to an aminomethyl group by catalytic hydrogenation under controlled conditions:

  • Catalyst: Raney nickel or platinum oxide.
  • Conditions: Elevated pressure hydrogenation, often in the presence of an amine (such as morpholine) to directly obtain substituted aminomethyl derivatives.
  • Solvent: Alcohols (e.g., methanol) or hydrocarbons (e.g., cyclohexane).

When hydrogenation is carried out in the presence of morpholine, the nitrile is converted directly to the morpholinomethyl-substituted cyclohexanone. This method avoids intermediate isolation of the free amine and improves efficiency.

The hydrogenation is monitored by hydrogen uptake until the required molar amount is absorbed, ensuring complete conversion.

Formation of Hydrochloride Salt

After the aminomethyl cyclohexanone derivative is obtained, it is converted to its hydrochloride salt by treatment with hydrochloric acid:

  • The free base is dissolved in an appropriate solvent.
  • Hydrochloric acid is added to precipitate or crystallize the hydrochloride salt.
  • The salt is purified by recrystallization, typically from aqueous or alcoholic media.

The hydrochloride salt often exhibits defined melting points (e.g., 172-173 °C for related compounds), indicating purity and suitability for pharmaceutical or chemical applications.

Alternative Mannich Reaction Route

Another preparation strategy involves the Mannich reaction:

  • React cyclohexanone with formaldehyde and morpholine hydrochloride.
  • The Mannich base formed is the 2-(morpholinomethyl)cyclohexanone hydrochloride.

This approach is a one-step condensation reaction and is widely used for preparing aminomethyl cyclohexanones, including morpholine derivatives. The reaction conditions are mild, and the product is isolated as the hydrochloride salt directly.

Purification and Yield Considerations

  • Purification is typically achieved by extraction, solvent evaporation, and recrystallization.
  • Yields vary depending on reaction conditions but are generally moderate to high (30-70% in related ketone derivative syntheses).
  • The choice of solvent, catalyst, and temperature critically influences selectivity and conversion rates.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Catalysts Conditions Notes
1 α-Halogenation of cyclohexanone Halogenating agent (e.g., Br2) Standard halogenation conditions Prepares α-halogenated ketone
2 Nucleophilic substitution with cyanide Alkali cyanide (NaCN) Mild heating in solvent Forms α-cyano cyclohexanone
3 Catalytic hydrogenation of nitrile Raney nickel or PtO2; morpholine Elevated H2 pressure, alcohol or hydrocarbon solvent Converts nitrile to morpholinomethyl group
4 Salt formation Hydrochloric acid Room temperature, aqueous or alcoholic solvent Yields hydrochloride salt
Alternative Mannich reaction Cyclohexanone, formaldehyde, morpholine hydrochloride Mild conditions, aqueous or alcoholic solvent One-step synthesis of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Morpholinomethyl)cyclohexan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(morpholinomethyl)cyclohexan-1-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholine ring can engage in hydrogen bonding and other interactions, while the cyclohexanone core provides a rigid framework that can fit into specific binding sites. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride, highlighting differences in synthesis, activity, and applications:

Compound Name Substituent Synthesis Method Yield/Reactivity Biological Activity/Application Reference
2-[(Dimethylamino)methyl]cyclohexanone hydrochloride Dimethylamino Mannich reaction (cyclohexanone + dimethylamine hydrochloride) 75.1% yield under optimized conditions (95°C, 2.7h) Intermediate for tramadol; used in cycloaddition reactions (e.g., azomethine ylide A, 28% yield)
2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl cyclohexanone hydrochloride Dimethylaminomethyl + benzylidene Aldol condensation + Mannich reaction MIC = 0.78 µg/mL against M. tuberculosis H37Rv Potent antitubercular activity; alters mitochondrial respiration in rat liver cells
2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride (2-FDCK) 2-Fluorophenyl + methylamino Multi-step synthesis (ketamine analog) N/A Anesthetic research compound; serotonin/norepinephrine reuptake inhibition
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride Dibenzylamino Asymmetric Mannich reaction N/A Used in α-silyl-controlled aminomethylation for chiral amine synthesis
2-(Piperidinylmethyl)cyclohexanone hydrochloride Piperidinyl Mannich reaction with piperidine N/A Structural analog with potential CNS activity; CAS 7091-57-8

Key Findings:

Substituent Effects on Reactivity: The dimethylaminomethyl group facilitates high-yield Mannich reactions (75.1% under optimized conditions), while bulkier substituents (e.g., dibenzylamino) are employed in asymmetric synthesis .

Biological Activity: Benzylidene derivatives (e.g., compound in ) show enhanced antitubercular activity due to extended conjugation and lipophilicity, whereas fluorophenyl analogs (2-FDCK) target neurotransmitter reuptake . Morpholinomethyl’s polarity may reduce blood-brain barrier penetration compared to dimethylamino analogs, limiting CNS applications but improving solubility for in vitro use.

Pharmacological Profiles: 2-FDCK’s fluorophenyl and methylamino groups confer dual reuptake inhibition, making it a candidate for mood disorder research . Dimethylaminomethyl derivatives are associated with mitochondrial toxicity at higher concentrations, suggesting morpholinomethyl variants may require toxicity profiling .

Structural Comparison Table:

Property Morpholinomethyl Variant Dimethylaminomethyl Analog Piperidinylmethyl Analog
Polarity High (due to morpholine oxygen) Moderate Low
Synthetic Yield Not reported 75.1% Not reported
Bioactivity Likely antitubercular/CNS Antitubercular, mitochondrial effects Potential CNS modulation
Applications Drug discovery, synthesis Tramadol intermediate, cycloadditions Asymmetric synthesis, CNS research

Biological Activity

Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antitumor and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

Cyclohexanone derivatives are characterized by the presence of a cyclohexane ring with a ketone functional group and additional substituents that can enhance their biological activity. The specific structure of 2-(morpholinomethyl)-cyclohexanone is crucial for its interaction with biological targets.

Biological Activity

1. Antitumor Activity

Recent studies have demonstrated that cyclohexanone derivatives exhibit significant antitumor properties. For example, a study evaluated various derivatives against human cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives displayed IC50 values ranging from 61.71 to 75.09 µM, suggesting moderate to potent cytotoxic effects against these cell lines .

Table 1: Antitumor Activity of Cyclohexanone Derivatives

CompoundCell LineIC50 (µM)
Cyclohexanone Derivative AHCT11661.71
Cyclohexanone Derivative BHepG275.09
Cyclohexanone Derivative CMCF-770.00

2. Antimicrobial Activity

Cyclohexanone derivatives have also been evaluated for their antimicrobial properties. A study highlighted the synthesis of pyridothienopyrimidine derivatives, which included morpholinomethyl groups similar to those in cyclohexanone derivatives. These compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against various Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Cyclohexanone Derivatives

CompoundPathogen TypeMIC (µg/mL)
Cyclohexanone Derivative DGram-positive Bacteria8
Cyclohexanone Derivative EGram-negative Bacteria12

Case Studies

Case Study 1: Evaluation Against Cancer Cell Lines

In a detailed investigation, cyclohexanone derivatives were tested against multiple cancer cell lines to assess their cytotoxic effects. The study found that at higher concentrations (300 µM), certain derivatives significantly reduced cell viability across all tested lines after 72 hours, indicating their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of cyclohexanone derivatives against clinical pathogens. The results demonstrated that these compounds could effectively inhibit the growth of both bacterial and fungal strains, suggesting their utility in treating infections caused by resistant pathogens .

The biological activity of cyclohexanone derivatives can be attributed to their ability to interact with specific cellular targets. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as EGFR (epidermal growth factor receptor) inhibition with IC50 values lower than those of established drugs like erlotinib .

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